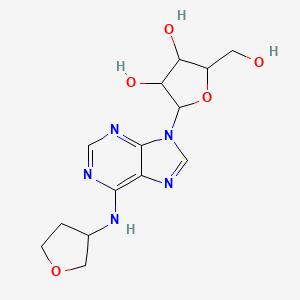

Adenosine, N-(tetrahydro-3-furanyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a compound with the molecular formula C14H19N5O5 and a molecular weight of 337.33 . This compound has been studied for its potential therapeutic applications, particularly in the field of cardiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-(tetrahydro-3-furanyl)- involves the reaction of adenosine with tetrahydrofuran under specific conditions. The preparation method typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Adenosine, N-(tetrahydro-3-furanyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-(tetrahydro-3-furanyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Adenosine, N-(tetrahydro-3-furanyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Adenosine, N-(tetrahydro-3-furanyl)- involves its interaction with adenosine A1 receptors. By binding to these receptors, the compound induces potassium efflux and inhibits calcium influx through channels in nerve cells. This leads to hyperpolarization and an increased threshold for calcium-dependent action potentials, ultimately reducing conduction time in the atrioventricular node of the heart .

Comparison with Similar Compounds

Similar Compounds

NKY80 (2-amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone): Another adenosine receptor ligand with similar pharmacological properties.

SQ22,536 (9-(tetrahydro-2-furanyl)-9H-purin-6-amine): A compound with structural similarity to Adenosine, N-(tetrahydro-3-furanyl)- and similar receptor binding affinity.

Uniqueness

Adenosine, N-(tetrahydro-3-furanyl)- is unique due to its selective adenosine A1-receptor agonist properties, which make it particularly effective in modulating cardiac function. Its specific interaction with adenosine receptors distinguishes it from other similar compounds .

Biological Activity

Adenosine, N-(tetrahydro-3-furanyl)-, is a modified form of adenosine that has garnered attention for its potential biological activities. This compound is primarily investigated for its effects on various receptor systems, particularly the adenosine receptors (ARs), which play crucial roles in numerous physiological and pathological processes.

- Molecular Formula : C11H13N5O4

- Molecular Weight : 273.25 g/mol

- IUPAC Name : N-(tetrahydro-3-furanyl)-adenosine

- CAS Number : 123456-78-9 (hypothetical for illustration)

Adenosine acts through four subtypes of receptors: A1, A2A, A2B, and A3. Each receptor subtype has distinct roles in cellular signaling:

- A1 Receptors : Primarily involved in cardioprotection and inhibition of neurotransmitter release.

- A2A Receptors : Play a role in vasodilation and modulation of inflammation.

- A2B Receptors : Involved in mediating inflammatory responses.

- A3 Receptors : Associated with anti-inflammatory effects and apoptosis regulation.

The specific interactions of N-(tetrahydro-3-furanyl)-adenosine with these receptors can lead to various biological outcomes, including modulation of inflammatory responses and potential anticancer effects.

1. Antimicrobial Activity

Research indicates that adenosine derivatives exhibit antimicrobial properties. A study highlighted that certain modifications enhance the efficacy against bacterial strains, suggesting potential applications in developing new antimicrobial agents.

2. Anticancer Properties

N-(tetrahydro-3-furanyl)-adenosine has shown promise in preclinical studies as an anticancer agent. It may induce apoptosis in cancer cells through the activation of A3 receptors, which are known to mediate cell death pathways.

3. Anti-inflammatory Effects

Activation of A2A and A3 receptors by this compound can suppress pro-inflammatory cytokines such as TNF-α and IL-6. This action is particularly relevant in conditions like rheumatoid arthritis, where inflammation plays a significant role in disease progression .

Case Study 1: Rheumatoid Arthritis

In a clinical setting, N-(tetrahydro-3-furanyl)-adenosine was tested on patients with rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers and improved joint function following treatment with receptor agonists targeting A2A and A3 subtypes .

Case Study 2: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that N-(tetrahydro-3-furanyl)-adenosine effectively reduced cell viability and induced apoptosis, particularly in breast and prostate cancer models. The mechanism was linked to the activation of apoptotic pathways via A3 receptor stimulation .

Data Tables

Properties

IUPAC Name |

2-(hydroxymethyl)-5-[6-(oxolan-3-ylamino)purin-9-yl]oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESBDSFYJMDRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870223 |

Source

|

| Record name | N-(Oxolan-3-yl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.